1-Decanol, hexyl-

Beschreibung

BenchChem offers high-quality 1-Decanol, hexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanol, hexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

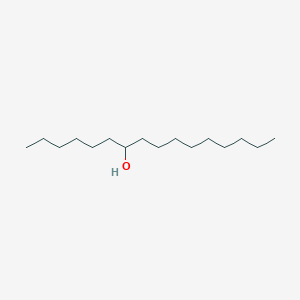

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexadecan-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFVATKALSIZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303482 | |

| Record name | Hexyldecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-72-0, 92353-16-7 | |

| Record name | 7-Hexadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyldecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Architecture and Applied Physicochemistry of 2-Hexyl-1-decanol: A Whitepaper for Advanced Formulation Scientists

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Delivery Researchers Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

2-Hexyl-1-decanol (CAS: 2425-77-6), a C16 branched-chain Guerbet alcohol, represents a critical structural building block in modern pharmaceutical and cosmetic sciences. Unlike its linear counterpart (cetyl alcohol), the specific

Molecular Causality: The Guerbet Advantage

The utility of 2-hexyl-1-decanol stems directly from its molecular architecture. Synthesized via the Guerbet reaction—an base-catalyzed condensation of two primary alcohols—the resulting molecule features a 10-carbon primary chain with a 6-carbon (hexyl) branch at the C2 position 1[1].

Causality of Physical State: In linear fatty alcohols, uniform hydrocarbon tails align closely, maximizing van der Waals forces and resulting in solid, crystalline states at room temperature. The bulky C2-hexyl branch in 2-hexyl-1-decanol induces severe steric hindrance, disrupting the crystal lattice. This failure to tightly pack lowers the melting point dramatically to sub-zero temperatures, rendering it a highly fluid, oxidation-resistant liquid .

Logical flow of how C2-hexyl branching dictates the macroscopic physical properties of the alcohol.

Quantitative Physicochemical Data

To engineer stable formulations, scientists must leverage the exact thermodynamic and solubility boundaries of the excipient. The table below summarizes the core metrics of 2-hexyl-1-decanol and the scientific implications of each property 2[2].

| Property | Value | Causality / Formulation Implication |

| Molecular Formula | C₁₆H₃₄O | The long hydrocarbon backbone ensures high lipophilicity, making it an excellent solvent for non-polar APIs. |

| Molecular Weight | 242.44 g/mol | High molecular weight minimizes volatility, ensuring long-term stability in topical and cosmetic emulsions. |

| Melting Point | -21 °C to -15 °C | Branching prevents crystallization, allowing the lipid to maintain membrane fluidity in nanoscale delivery systems. |

| Boiling Point | 193–197 °C (at 33 mmHg) | High thermal stability allows it to withstand aggressive sterilization and high-shear homogenization processes. |

| Density (25 °C) | 0.836 – 0.838 g/mL | Lower density than water facilitates rapid phase separation during liquid-liquid extraction protocols. |

| LogP (Octanol/Water) | ~6.66 to 7.07 | Extreme hydrophobicity ensures it remains anchored within lipid bilayers or supported liquid membranes without leaching. |

Functional Roles in Advanced Formulations

Lipid Nanoparticles (LNPs) and Nucleic Acid Delivery

In the development of mRNA and siRNA therapeutics, LNPs rely on a delicate balance of cationic lipids, structural lipids, and PEGylated lipids. 2-Hexyl-1-decanol is increasingly utilized as a hydrophobic tail precursor for novel ionizable lipids or as a membrane-fluidizing helper lipid 3[3]. The branched chain introduces "kinks" into the LNP core, which promotes the polymorphic transition from a lamellar phase to an inverted hexagonal (H_II) phase within the acidic environment of the endosome, thereby facilitating endosomal escape and cytosolic payload release.

Parallel Artificial Liquid Membrane Extraction (PALME)

In analytical chemistry, 2-hexyl-1-decanol serves as the premier Supported Liquid Membrane (SLM) solvent for extracting basic and acidic drugs from human plasma . Its near-zero water solubility (<1 mg/L) prevents the membrane from washing out into the aqueous donor/acceptor phases, while its primary hydroxyl group acts as a hydrogen-bond donor to selectively shuttle moderately polar analytes across the membrane barrier.

Validated Experimental Protocols

Protocol A: Formulation of 2-Hexyl-1-decanol-Modified LNPs via Microfluidics

Objective: To synthesize monodisperse LNPs (<100 nm) utilizing 2-hexyl-1-decanol to enhance membrane fluidity.

Step-by-Step Methodology:

-

Organic Phase Preparation: Dissolve the ionizable cationic lipid, cholesterol, PEG-lipid, and 2-hexyl-1-decanol in absolute ethanol at a predefined molar ratio (e.g., 50:38.5:1.5:10). Causality: Ethanol fully solvates the highly hydrophobic 2-hexyl-1-decanol (LogP > 6.6)[2], ensuring a homogenous lipid mixture prior to precipitation.

-

Aqueous Phase Preparation: Dissolve the nucleic acid payload (e.g., mRNA) in 50 mM citrate buffer (pH 4.0). Causality: The acidic pH protonates the ionizable lipids, driving electrostatic complexation with the negatively charged nucleic acid backbone.

-

Microfluidic Mixing: Inject the aqueous and organic phases into a staggered herringbone micromixer at a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min. Causality: The rapid polarity shift forces instantaneous supersaturation of the hydrophobic lipid tails, driving nucleation of the lipid core before macroscopic precipitation can occur.

-

Dialysis & Buffer Exchange: Transfer the effluent to a 10 kDa MWCO dialysis cassette against 1X PBS (pH 7.4) for 18 hours. Causality: Removes ethanol and neutralizes the pH, solidifying the LNP structure and trapping the payload.

-

Self-Validation Check (Quality Control): Analyze the suspension via Dynamic Light Scattering (DLS). Validation Metric: A Polydispersity Index (PDI) > 0.2 indicates premature precipitation or insufficient mixing velocity, requiring recalibration of the microfluidic flow rates.

Step-by-step microfluidic formulation workflow for 2-hexyl-1-decanol-integrated LNPs.

Protocol B: PALME Setup using 2-Hexyl-1-decanol

Objective: Extraction of non-polar acidic drugs from human plasma.

Step-by-Step Methodology:

-

SLM Impregnation: Pipette 3–5 µL of pure 2-hexyl-1-decanol onto a porous polypropylene (PP) membrane filter (e.g., 96-well filter plate). Wait 1 minute for capillary action to fill the pores.

-

Donor Phase Loading: Dilute 100 µL of human plasma with 100 µL of 1% formic acid to ensure acidic analytes remain un-ionized (neutral). Load into the donor plate.

-

Acceptor Phase Loading: Pipette 200 µL of 20 mM NaOH into the acceptor plate. Causality: The alkaline acceptor phase ionizes the acidic drugs upon crossing the SLM, preventing back-extraction and trapping them in the acceptor phase.

-

Extraction: Clamp the donor and acceptor plates together with the SLM in between. Agitate on a platform shaker at 900 rpm for 45 minutes.

-

Self-Validation Check (Quality Control): Spike the donor phase with an isotope-labeled internal standard (IS) prior to extraction. Analyze the acceptor phase via LC-MS/MS. Validation Metric: An IS recovery of <70% indicates SLM degradation, leakage, or suboptimal agitation, necessitating a fresh 2-hexyl-1-decanol impregnation cycle.

References

- BenchChem. "2-Hexyl-1-decanol | High-Purity Research Grade." BenchChem Technical Support Team.

- Sigma-Aldrich. "2-Hexyl-1-decanol 97% (CAS 2425-77-6)." Sigma-Aldrich Product Catalog.

- Ataman Kimya. "HEXYLDECANOL - Technical Data and Applications." Ataman Chemicals.

- PubChem. "2-Hexyl-1-decanol | C16H34O | CID 95337." National Institutes of Health (NIH).

- Google Patents. "A novel ionizable lipid for nucleic acid delivery and its LNP composition." Patent Database.

Sources

Technical Master File: 2-Hexyl-1-Decanol (Guerbet C16)

[1][2][3][4]

Executive Summary

2-Hexyl-1-decanol (CAS 2425-77-6), often referred to as 2-hexyldecanol or Isofol 16 , is a specific branched-chain primary alcohol (

Molecular Architecture & Isomerism[1][3]

Structural Definition

The molecule consists of a 10-carbon main chain (decanol) with a 6-carbon alkyl branch (hexyl) attached at the C2 position.[1][3] This specific branching pattern is the signature of a Guerbet alcohol derived from the self-condensation of 1-octanol.[1][3]

Stereoisomerism

The C2 carbon is a chiral center, bonded to four distinct groups:

-

Hydroxymethyl group (

)[1][3] -

Hexyl group (

)[1][3] -

Octyl group (

—the remainder of the decyl chain) -

Hydrogen atom (

)

Consequently, 2-hexyl-1-decanol exists as a pair of enantiomers: (R)-2-hexyldecanol and (S)-2-hexyldecanol .[1][3] Commercial Guerbet alcohols are typically racemic mixtures (50:50 R/S) because the synthesis mechanism involves an achiral enolate intermediate that can be protonated from either face with equal probability.

Structural Isomers

It is crucial to distinguish 2-hexyl-1-decanol from other C16 isomers used in pharmacy:

-

Cetyl Alcohol (1-Hexadecanol): Linear chain.[1][3] Solid at RT (

). Used as a stiffening agent. -

Isocetyl Alcohol: A generic term often used for complex mixtures of branched C16 isomers produced via oxo synthesis. 2-hexyldecanol is a specific isocetyl alcohol with high purity and defined structure.[1]

Visualization: Structure and Chirality

Caption: Structural connectivity centered on the C2 chiral carbon, illustrating the steric bulk responsible for its liquid state.

Synthesis Engineering: The Guerbet Reaction[9][11][12][13]

The synthesis of 2-hexyl-1-decanol is a classic Guerbet Condensation , a self-validating cascade reaction that converts two moles of 1-octanol into one mole of 2-hexyldecanol.[1][3]

Reaction Mechanism

The reaction proceeds via four coupled steps in a single reactor ("one-pot"):

-

Dehydrogenation: 1-Octanol is oxidized to Octanal (catalyzed by metal).[1][3]

-

Aldol Condensation: Two Octanal molecules condense to form a branched

-unsaturated aldehyde.[1][3] -

Dehydration: Loss of water drives the equilibrium.

-

Hydrogenation: The unsaturated aldehyde is reduced to the final saturated alcohol.

Caption: The Guerbet reaction cycle. Note that hydrogen released in step 1 is consumed in step 4, making the reaction "hydrogen-neutral" in theory, though external H2 is often added.[3]

Validated Synthesis Protocol

Objective: Produce high-purity (>95%) 2-hexyl-1-decanol from 1-octanol.

Reagents:

-

Base Catalyst: KOH flakes (1.5 - 2.0 wt% relative to alcohol).[1]

-

Dehydrogenation Catalyst: Copper chromite or Pd/C (0.2 wt%).

-

Atmosphere: Nitrogen (inert) and Hydrogen (optional for finishing).

Step-by-Step Methodology:

-

Reactor Setup:

-

Use a 3-neck round-bottom flask equipped with a mechanical stirrer (high torque), a Dean-Stark trap (for water removal), and a reflux condenser.[1][3]

-

Critical Control Point: The system must be rigorously purged with

to prevent oxidation of the aldehyde intermediate to octanoic acid (which consumes the base catalyst).

-

-

Initiation:

-

Reaction Phase (Self-Validating):

-

Maintain 220–230°C for 6–8 hours.

-

Validation: Monitor the volume of water collected. For 1 mole of octanol (130g), theoretical water yield is 0.5 moles (9g). Stop when water evolution ceases.[10]

-

-

Work-up:

-

Cool to 80°C. Filter to remove the solid metal catalyst.

-

Wash the organic phase with dilute HCl (to neutralize KOH) and then warm water until pH is neutral.

-

Purification: Perform fractional vacuum distillation.

-

Analytical Profiling & Impurity Limits

Quality control for pharmaceutical grade 2-hexyldecanol relies on Gas Chromatography (GC).[1][3]

GC-FID Method Parameters[1][3]

-

Column: DB-5 or HP-5 (5% phenyl methyl siloxane), 30m x 0.25mm.[1][3]

-

Carrier Gas: Helium at 1.0 mL/min.[1]

-

Temperature Program:

-

Hold 100°C for 2 min.

-

Ramp 10°C/min to 280°C.

-

Hold 5 min.

-

-

Retention Order: 1-Octanol < 2-Hexyldecanal (intermediate) < 2-Hexyl-1-decanol < C24 Guerbet Trimer.[1][3]

Physical Property Comparison

| Property | 2-Hexyl-1-Decanol (Branched) | 1-Hexadecanol (Linear) | Significance |

| State @ 20°C | Liquid | Solid (Waxy) | Liquid state allows cold processing in emulsions.[1][3] |

| Melting Point | -20°C to -18°C | 49°C | Critical for low-temp stability in formulations.[1][3] |

| Viscosity | ~45 mPa[1][3]·s | N/A (Solid) | Provides "cushioning" feel without greasiness. |

| Spreadability | High | Low | Enhances topical coverage and drug absorption. |

Pharmaceutical Applications

Transdermal Permeation Enhancement

2-Hexyl-1-decanol acts as a lipid disruptor .[1][3]

-

Mechanism: The branched alkyl tail inserts into the stratum corneum lipid bilayer. The steric bulk of the hexyl branch creates a "kink," increasing the free volume within the bilayer and reducing the phase transition temperature of the skin lipids.

-

Result: Increased diffusion coefficient (

) for co-administered active pharmaceutical ingredients (APIs).

Solubilization of Lipophilic APIs

It serves as a primary solvent for poorly water-soluble drugs (BCS Class II/IV), such as steroids and NSAIDs.[3] Its high boiling point ensures it does not evaporate upon application, maintaining the drug in a dissolved state on the skin surface (supersaturation maintenance).

References

-

O'Lenick, A. J. (2001). Guerbet Chemistry. Journal of Surfactants and Detergents. Link

-

Pillai, O., & Panchagnula, R. (2001).[3] Transdermal delivery of insulin from poloxamer gel: ex vivo and in vivo skin permeation studies. Journal of Controlled Release. Link (Demonstrates use of branched alcohols as enhancers).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95337, 2-Hexyl-1-decanol. Link[3]

-

Sasol Performance Chemicals. (2022). ISOFOL Branched Chain Alcohols Technical Data Sheet. Link (Authoritative source for commercial specifications).

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: 2-hexyldecan-1-ol.[1][3][6] Link[3]

Sources

- 1. 1-Decanol, 2-hexyl- [webbook.nist.gov]

- 2. 2-Hexyl-1-decanol synthesis - chemicalbook [chemicalbook.com]

- 3. aocs.org [aocs.org]

- 4. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hexyl-1-decanol - Hazardous Agents | Haz-Map [haz-map.com]

- 6. CAS 2425-77-6: 2-Hexyl-1-decanol | CymitQuimica [cymitquimica.com]

- 7. 1-Decanol, 2-hexyl- [webbook.nist.gov]

- 8. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.usp.org [store.usp.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Deep Dive: Spectroscopic Characterization of 2-Hexyl-1-Decanol (Guerbet Alcohol C16)

[1][2]

Executive Summary & Structural Context

2-Hexyl-1-decanol (CAS: 2425-77-6), often referred to as Guerbet Alcohol C16 or Isofol 16 , is a branched primary fatty alcohol derived from the self-condensation of 1-octanol.[1][2] Unlike linear fatty alcohols, its

For the analytical scientist, characterizing 2-hexyl-1-decanol requires distinguishing it from its linear isomer (1-hexadecanol) and identifying potential impurities arising from the Guerbet reaction (e.g., unreacted 1-octanol, C24 trimers, or carbonyl byproducts).[1] This guide provides a definitive reference for the spectroscopic elucidation of this molecule.

Molecular Specifications

Synthesis Context for Impurity Profiling

Understanding the synthesis is prerequisite to accurate spectral interpretation.[1] 2-Hexyl-1-decanol is produced via the Guerbet Reaction , a sequence involving dehydrogenation, aldol condensation, and hydrogenation.[1][8]

Analytical Implication:

-

NMR: Look for residual aldehyde protons (~9.7 ppm) if hydrogenation is incomplete.[1]

-

GC-MS: Expect traces of the starting material (1-octanol) and "heavy" trimers (C24).[1]

Visualization: Guerbet Synthesis Logic & Impurity Origins

Caption: Logical flow of the Guerbet reaction showing the origin of the target molecule and potential impurities.

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI), 70 eV.[1][9]

In EI mass spectrometry, long-chain alcohols like 2-hexyl-1-decanol rarely show a strong molecular ion (

Key Fragmentation Pathways

-

Dehydration (

): The loss of water is the primary initial event, yielding an alkene-like radical cation at -

Alkene Fragmentation: The resulting C16 alkene undergoes random chain scission, producing a series of peaks separated by 14 mass units (

).[1] -

Alpha-Cleavage: While less prominent than in short-chain alcohols, cleavage at the C1-C2 bond can occur, though the branching complicates the classic

peak (

Diagnostic Peak Table

| m/z Value | Relative Intensity | Assignment | Mechanistic Origin |

| 242 | < 1% (Very Weak) | Molecular ion (often absent).[1] | |

| 224 | ~5 - 10% | Dehydration (Diagnostic for alcohols).[1] | |

| 196 | Variable | Alkene fragmentation. | |

| 85, 71, 57 | High | Alkyl series (Hexyl/Octyl fragments).[1] | |

| 43 | 100% (Base Peak) | Propyl cation (Common in long alkyl chains).[1] |

Expert Insight: Do not rely on the molecular ion for identification. Use the

Infrared Spectroscopy (IR) Data

Method: FTIR (Neat liquid film or ATR).[1]

The IR spectrum of 2-hexyl-1-decanol is characteristic of a saturated aliphatic alcohol.[1] The lack of aromatic or carbonyl signals (in pure samples) is a key purity check.

Characteristic Absorption Bands[2][11][12]

| Wavenumber ( | Intensity | Vibrational Mode | Structural Assignment |

| 3300 - 3400 | Broad, Strong | O-H Stretch | H-bonded hydroxyl group.[1] |

| 2850 - 2960 | Strong, Sharp | C-H Stretch | Alkyl backbone ( |

| 1465 | Medium | C-H Scissoring | Methylene ( |

| 1378 | Medium | C-H Rocking | Methyl ( |

| 1055 - 1060 | Strong | C-O Stretch | Primary Alcohol ( |

| 720 | Medium | Long chain methylene run ( |

Nuclear Magnetic Resonance (NMR) Data

Method:

NMR is the most powerful tool for confirming the branched nature of 2-hexyl-1-decanol. The splitting pattern of the protons on C1 is the definitive "fingerprint" distinguishing it from linear 1-hexadecanol.

NMR Chemical Shifts

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Note |

| 3.55 | Doublet ( | 2H | Critical Diagnostic: Linear alcohols show a triplet here.[1] The doublet confirms a CH neighbor (branch point).[1] | |

| 1.50 - 1.80 | Broad Singlet | 1H | Variable; shifts with concentration/solvent.[1] | |

| 1.45 | Multiplet | 1H | Methine proton at the C2 branching point.[1] | |

| 1.20 - 1.35 | Broad Multiplet | 24H | Bulk methylene chain protons.[1] | |

| 0.88 | Triplet ( | 6H | Two terminal methyl groups.[1] |

NMR Chemical Shifts

| Chemical Shift ( | Carbon Type | Assignment |

| 65.8 | C1 (Attached to Oxygen).[1] | |

| 40.5 | C2 (Branching point).[1] | |

| 31.9 | C3 (Methylene adjacent to branch).[1] | |

| 22.7 - 30.1 | Bulk methylenes.[1] | |

| 14.1 | Terminal methyl carbons.[1] |

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

-

Objective: High-resolution structural confirmation.

-

Reagents:

(99.8% D) with 0.03% TMS.[1] -

Procedure:

-

Weigh ~10-15 mg of 2-hexyl-1-decanol into a clean vial.

-

Dissolve in 0.6 mL

. Ensure complete homogeneity (viscous liquids may require vortexing).[1] -

Transfer to a 5mm NMR tube.[1]

-

Acquisition:

-

1H: 16 scans, 1 sec relaxation delay. Focus on the 3.0–4.0 ppm region.[1]

-

13C: 256-512 scans (due to MW/relaxation). Proton decoupling on.

-

-

Validation: Check for the C1 doublet at 3.55 ppm. If a triplet is seen, the sample is linear (or contaminated).

-

Protocol 2: GC-MS Identification

-

Objective: Purity profiling and mass identification.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium at 1.0 mL/min.[1]

-

Temperature Program:

-

Start: 100°C (Hold 1 min).

-

Ramp: 10°C/min to 300°C.

-

Hold: 5 min.

-

-

Inlet: Split mode (50:1), 280°C.

-

MS Source: 230°C, EI mode (70 eV).

-

Scan Range: 35–500 amu.[1]

Analytical Workflow Diagram

Caption: Step-by-step decision tree for the spectroscopic validation of 2-hexyl-1-decanol.

References

-

National Institute of Standards and Technology (NIST). 1-Decanol, 2-hexyl- Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

PubChem. 2-Hexyl-1-decanol (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

O'Lenick, A. J. Guerbet Chemistry.[1] Journal of Surfactants and Detergents, 2001.[1] (Context on synthesis and physical properties of Guerbet alcohols).

Sources

- 1. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hexyl-1-decanol synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Decanol, 2-hexyl- [webbook.nist.gov]

- 4. 2-Hexyl-1-octanol | C14H30O | CID 545551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Decanol, 2-hexyl- [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. 2-己基-1-癸醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthesis of 2-Hexyl-1-decanol via Guerbet Condensation of 1-Octanol

[1][2][3]

Executive Summary

This technical guide details the synthesis of 2-hexyl-1-decanol (Isofol 16) , a C16 branched Guerbet alcohol, from 1-octanol .[1] Targeted at research and process chemists, this document moves beyond basic recipes to explore the mechanistic causality, catalytic selection, and self-validating experimental protocols required for high-purity synthesis.[1]

2-Hexyl-1-decanol is a critical intermediate in drug delivery systems (permeation enhancers), cosmetics (emollients), and advanced lubricants.[1] Its synthesis via the Guerbet reaction represents a "green" atom-economical pathway, producing water as the sole theoretical byproduct.

Part 1: Mechanistic Foundation

The conversion of 1-octanol to 2-hexyl-1-decanol is not a simple dimerization but a complex four-step tandem sequence known as the Guerbet reaction.[1] Understanding this cycle is prerequisite to troubleshooting low yields.

The 4-Step Catalytic Cycle[1][4]

-

Dehydrogenation: The primary alcohol (1-octanol) is oxidized to an aldehyde (octanal) by a metal catalyst. This is the rate-limiting initiation step.

-

Aldol Condensation: Two octanal molecules undergo base-catalyzed self-condensation to form a

-hydroxy aldehyde. -

Dehydration: The

-hydroxy aldehyde eliminates water (driven by high temperature) to form an -

Hydrogenation: The unsaturated aldehyde is reduced by the metal catalyst—using the hydrogen equivalents generated in Step 1—to form the final saturated alcohol (2-hexyl-1-decanol).

Mechanistic Diagram

The following diagram illustrates the "Hydrogen Autotransfer" mechanism, highlighting the critical role of the metal catalyst in shuttling hydride species.

Caption: The "Hydrogen Autotransfer" cycle. Note that the hydrogen removed in Step 1 is conserved and re-used in Step 4, making the reaction theoretically neutral in H2 consumption.

Part 2: Catalytic Strategy & Selection

Success depends on balancing the dehydrogenation activity (metal) with the aldolization activity (base).

Comparative Analysis of Catalytic Systems

The following table summarizes the trade-offs between established catalytic systems for this specific transformation.

| Catalyst System | Components | Typical Conditions | Yield / Selectivity | Pros/Cons |

| Homogeneous (Classic) | Pd/C + KOH | 200–240°C, Atm pressure | Yield: 85-91%Sel: >95% | Pros: Robust, high yield, commercially available.Cons: KOH is corrosive; catalyst recovery requires filtration.[1] |

| Heterogeneous (Modern) | Cu/Ni Hydrotalcite | 220–240°C, Inert flow | Yield: 75-85%Sel: ~90% | Pros: Non-corrosive, reusable solid catalyst.Cons: Slower kinetics; requires precise activation.[1] |

| Organometallic | Ir-Complexes + Base | 140–160°C, Closed vessel | Yield: >95%Sel: >98% | Pros: Mild temps, highest selectivity.Cons: High cost of Ir; strictly air-sensitive handling.[1] |

Recommendation: For standard laboratory synthesis where robustness is prioritized over catalyst recycling, the Pd/C + KOH system is the "Gold Standard" due to its reliability and high conversion rates [1, 3].

Part 3: Experimental Protocol (Pd/C + KOH System)

Objective: Synthesis of 50g of 2-hexyl-1-decanol. Safety Warning: This reaction operates at >200°C with caustic bases. Use a blast shield and high-temperature rated glassware.[1]

Materials & Equipment

-

Reagents: 1-Octanol (>99% purity), KOH (flakes, 85%+), 5% Pd/C (Palladium on Carbon).[1]

-

Apparatus: 3-neck Round Bottom Flask (250 mL), Dean-Stark Trap (Critical), Reflux Condenser, Nitrogen inlet/bubbler, Heating Mantle with thermocouple.[1]

Step-by-Step Procedure

Phase A: Setup & Dehydration (Self-Validating Step)[1]

-

Charge: Add 1-octanol (100 mL, ~0.63 mol), KOH (2.4 g, ~4 mol%), and Pd/C (0.4 g) to the flask.

-

Inerting: Purge the system with N2 for 15 minutes. Why? Oxygen poisons the Pd catalyst and oxidizes the aldehyde intermediate to octanoic acid (an irreversible byproduct).

-

Validation: Ensure the N2 flow is steady but slow (bubbler check) to assist water transport without stripping the alcohol.

Phase B: Reaction (The "Guerbet" Phase)[2][3][4][5][6][7][8]

-

Heating: Ramp temperature to 200°C . Reflux should be vigorous.

-

Water Removal: As the reaction proceeds, water will collect in the Dean-Stark trap.[2][3][9]

-

Monitoring: The reaction is complete when water evolution ceases (theoretical max: ~5.6 mL for 100% conversion).

-

Timeframe: Typically 4–8 hours.

-

Temp Control: You may need to gradually increase the bath temp to 220°C as the boiling point of the mixture rises (Product BP > Starting Material BP).

-

Phase C: Workup & Purification

-

Cooling: Cool mixture to room temperature under N2.

-

Filtration: Filter through a Celite pad to remove Pd/C and solid potassium salts. Wash pad with small amount of heptane.

-

Neutralization: Wash filtrate with dilute HCl (0.1 M) then Brine to remove residual base. Dry over Na2SO4.

-

Distillation: Perform fractional vacuum distillation.

Experimental Workflow Diagram

Caption: Operational workflow emphasizing the critical transition from high-temp reaction to purification.

Part 4: Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Water accumulation | Ensure Dean-Stark is functioning; water inhibits the aldol step [2].[1][3] |

| High Acid Byproduct | Oxygen leak | Check N2 lines; O2 oxidizes octanal to octanoic acid (soap formation). |

| Low Selectivity | Temperature too high | Reduce temp to <230°C; excessive heat promotes Tishchenko side reactions. |

| Stalled Reaction | Catalyst Poisoning | Use fresh Pd/C; sulfur or impurities in octanol can deactivate Pd. |

References

-

BenchChem. (2025).[2][3][10] Synthesis of 2-Hexyl-1-decanol via the Guerbet Reaction: Application Notes and Protocols. Retrieved from [1]

-

Hernández, W. Y., et al. (2016).[11] Ni-Cu Hydrotalcite-Derived Mixed Oxides as Highly Selective and Stable Catalysts for the Synthesis of beta-Branched Bioalcohols by the Guerbet Reaction. ChemSusChem, 9(22), 3196-3205.[1][11] Retrieved from [1]

-

ChemicalBook. (n.d.). 2-Hexyl-1-decanol Synthesis and Properties. Retrieved from [1]

-

Kozlowski, J. T., & Davis, R. J. (2013).[1] Heterogeneous catalysts for the Guerbet coupling of alcohols. ACS Catalysis, 3(7), 1588-1600.[1]

-

Ogo, S., et al. (2011). Acetalization of ethanol with ethanol to produce butanol and hexanol. Journal of Catalysis.

Sources

- 1. aocs.org [aocs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. cris.unibo.it [cris.unibo.it]

- 6. Research Portal - Towards the sustainable synthesis of branched-chain higher alcohols from bio-based feedstock using catalytic processes [research.kuleuven.be]

- 7. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-Hexyl-1-decanol synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

The Solvation Dynamics and Applications of 2-Hexyl-1-Decanol: A Technical Whitepaper

Introduction

2-Hexyl-1-decanol (CAS: 2425-77-6), frequently designated commercially as Hexyldecanol, Jarcol I-16, or Guerbet C16 alcohol, is a high-molecular-weight, branched-chain primary fatty alcohol[1]. Unlike its linear isomer, cetyl alcohol, which exists as a waxy solid at room temperature, 2-hexyl-1-decanol is a clear, low-viscosity liquid. This fundamental phase difference is the cornerstone of its unique solubility profile in organic solvents. By eliminating the thermodynamic barrier of the enthalpy of fusion, this compound exhibits exceptional miscibility with a broad spectrum of lipophilic solvents, establishing it as an indispensable excipient in pharmaceutical formulations, liposomal drug delivery, and advanced cosmetic engineering[2].

Structural Causality of Solvation: The Guerbet Advantage

The solubility of any compound in organic solvents is dictated by the thermodynamic interplay between solute-solute cohesive forces and solute-solvent adhesive forces. For 2-hexyl-1-decanol, its solvation behavior is intrinsically linked to its synthesis via the Guerbet reaction[3]. This base-catalyzed self-condensation of 1-octanol yields a 16-carbon backbone with a distinct hexyl branch at the C2 position.

This "Y-shaped" molecular architecture introduces significant steric hindrance. In linear aliphatic alcohols, molecules pack tightly into highly ordered crystalline lattices stabilized by extensive Van der Waals interactions. The C2 branching in 2-hexyl-1-decanol disrupts this crystalline packing, dramatically increasing the free volume between molecules[4]. Consequently, the pour point plummets to approximately -20°C[5]. Because the compound is already in a liquid state at room temperature, organic solvents do not need to expend energy to break a crystal lattice (

Caption: Logical flow of 2-hexyl-1-decanol's branched structure driving its solubility and API delivery.

Quantitative Solubility Profile in Organic Solvents

The solvation of 2-hexyl-1-decanol is best understood through the lens of Hansen Solubility Parameters (HSP), which decompose cohesive energy into dispersion (

Table 1: Solubility Profile of 2-Hexyl-1-decanol in Common Solvents

| Solvent | Polarity Index | Solubility of 2-Hexyl-1-decanol | Mechanistic Rationale |

| Chloroform | 4.1 | Highly Soluble / Miscible | Strong dispersion force matching; low polarity interference. |

| Benzene / Toluene | 2.7 | Highly Soluble / Miscible | Alkyl chain heavily favors non-polar aromatic interactions. |

| Ethanol | 5.2 | Soluble | H-bonding from the -OH group allows solvation, despite long carbon tail[7]. |

| Methanol | 5.1 | Slightly Soluble | High polarity of methanol restricts full solvation of the C16 hydrophobic tail. |

| Water | 10.0 | Insoluble (< 0.2 mg/L) | Extreme hydrophobic effect; alkane tail completely disrupts water H-bond network[1],[5]. |

Experimental Methodology: Determining Hansen Solubility Parameters (HSP)

To accurately predict the solubility of 2-hexyl-1-decanol in novel solvent blends for drug formulation, researchers must empirically determine its HSP interaction sphere. The following protocol outlines a self-validating system for HSP determination using the classical visual scoring method combined with computational fitting[6].

Caption: Step-by-step experimental workflow for determining Hansen Solubility Parameters.

Protocol: Self-Validating HSP Determination via the Sphere Method

Step 1: Probe Solvent Selection

Select a library of 20 to 40 well-characterized organic solvents with known HSP values (

Pharmaceutical Applications: Liposomal Drug Delivery and Penetration Enhancement

In drug development, the solubility profile of 2-hexyl-1-decanol is leveraged to formulate poorly water-soluble active pharmaceutical ingredients (APIs). Its high miscibility with organic solvents like chloroform and ethanol makes it an ideal co-lipid in the preparation of liposomes and lipid nanoparticles (LNPs) via the thin-film hydration method[2].

Furthermore, 2-hexyl-1-decanol acts as a potent skin penetration enhancer for transdermal drug delivery. The same C2 branching that disrupts its own crystal packing also disrupts the highly ordered, tightly packed lamellar structure of the stratum corneum lipids[6]. By inserting itself into the lipid bilayer, it creates "kinks" that expand the free volume within the barrier, allowing lipophilic APIs to diffuse more rapidly into the epidermis[6].

Protocol: Formulation of API-Loaded Liposomes using 2-Hexyl-1-decanol

Step 1: Lipid Phase Preparation Dissolve the primary phospholipids (e.g., DSPC), cholesterol, and the lipophilic API in a volatile organic solvent (e.g., chloroform/methanol blend). Add 2-hexyl-1-decanol as a lipophilic solubilizer to increase the API loading capacity within the lipid bilayer. Step 2: Solvent Evaporation Evaporate the organic solvent under reduced pressure using a rotary evaporator at 40°C to form a uniform, thin lipid film on the flask wall. Step 3: Hydration Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) at a temperature above the lipid phase transition temperature (typically >55°C for DSPC) to form multilamellar vesicles (MLVs). Step 4: Size Extrusion Pass the MLVs through polycarbonate membranes (100 nm pore size) 10-15 times using a mini-extruder to form uniform small unilamellar liposomes (SUVs). Step 5: System Validation (Self-Validating Step) Characterize the liposomes using Dynamic Light Scattering (DLS) to confirm a target size of ~100 nm and a Polydispersity Index (PDI) < 0.2. Encapsulation efficiency must be verified via HPLC after lysing a sample aliquot with Triton X-100.

References

-

CymitQuimica. "CAS 2425-77-6: 2-Hexyl-1-decanol". Source: 1

-

Ataman Kimya. "HEXYLDECANOL". Source:

-

BenchChem. "2-Hexyl-1-decanol | High-Purity Research Grade". Source:4

-

BenchChem. "1-Dodecanol, 2-hexyl-". Source:6

-

Future Market Insights. "2-Hexyldecanol Market". Source:2

-

Google Patents. "US8158680B2 - Ester of hexyldecanol having short-chained fatty acids". Source: 3

-

The Good Scents Company. "2-hexyl decan-1-ol, 2425-77-6". Source: 5

-

Universität Regensburg. "Nanostructured Liquids, Colloids and Environmentally Acceptable Liquid Media". Source: 7

Sources

- 1. CAS 2425-77-6: 2-Hexyl-1-decanol | CymitQuimica [cymitquimica.com]

- 2. futuremarketinsights.com [futuremarketinsights.com]

- 3. US8158680B2 - Ester of hexyldecanol having short-chained fatty acids - Google Patents [patents.google.com]

- 4. 2-Hexyl-1-decanol | High-Purity Research Grade [benchchem.com]

- 5. 2-hexyl decan-1-ol, 2425-77-6 [thegoodscentscompany.com]

- 6. 1-Dodecanol, 2-hexyl- | 110225-00-8 | Benchchem [benchchem.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

2-hexyl-1-decanol melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hexyl-1-decanol: A Focus on Melting and Boiling Points

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Hexyl-1-decanol (CAS No: 2425-77-6), a C16 branched-chain primary alcohol. As a member of the Guerbet alcohol family, its unique molecular architecture imparts desirable thermal characteristics, including a notably low melting point and a high boiling point, which are critical for its wide-ranging applications in the pharmaceutical, cosmetic, and industrial sectors. This document delves into the structural basis for these properties, presents a consolidated summary of reported empirical data, and provides detailed, field-proven experimental protocols for their accurate determination. The guide is intended for researchers, formulation scientists, and drug development professionals who utilize or are investigating this versatile compound.

Introduction to 2-Hexyl-1-decanol: A Guerbet Alcohol

Chemical Identity and Structure

2-Hexyl-1-decanol is a saturated fatty alcohol with a total of 16 carbon atoms. Its structure is characterized by a decanol backbone with a hexyl group branched at the second carbon (β-position), a hallmark of Guerbet alcohols.[1] This branching distinguishes it significantly from its linear isomer, 1-hexadecanol.

| Property | Value | Source |

| IUPAC Name | 2-hexyldecan-1-ol | [2] |

| Synonyms | 2-Hexyldecyl Alcohol, Isofol 16, Guerbet C16 | [3][4] |

| CAS Number | 2425-77-6 | [1][3][5][6][7][8] |

| Molecular Formula | C₁₆H₃₄O | [3][4][6] |

| Molecular Weight | 242.44 g/mol | [3][5][6][9] |

The Guerbet Reaction and the Significance of β-Carbon Branching

2-Hexyl-1-decanol is synthesized via the Guerbet reaction, a self-condensation of a primary alcohol at elevated temperatures with a catalyst.[10][11] In this case, two molecules of n-octanol dimerize to form the C16 branched alcohol.[12]

The defining structural feature of 2-hexyl-1-decanol—its β-carbon branching—is directly responsible for its unique physicochemical profile. Linear fatty alcohols, such as 1-hexadecanol, can pack tightly into an ordered and stable crystal lattice through strong van der Waals forces, resulting in waxy solids at room temperature. The hexyl branch in 2-hexyl-1-decanol introduces significant steric hindrance that disrupts this efficient molecular packing.[2][13] Consequently, the intermolecular forces are weaker, and less thermal energy is required to transition the substance from a solid to a liquid state, a phenomenon often referred to as the "Guerbet effect."[14][15]

Key Applications in Research and Industry

The unique properties derived from its branched structure make 2-hexyl-1-decanol a highly versatile compound. It is frequently utilized as:

-

An emollient, solvent, and skin-conditioning agent in cosmetics and personal care products due to its liquid nature, low irritation potential, and good spreadability.[2][14][15][16]

-

A high-performance lubricant and plasticizer in industrial applications, valued for its high thermal stability and low pour point.[1][2][13]

-

A chemical intermediate for synthesizing surfactants and esters with specific functional characteristics.[2][4][16]

-

A tool in drug development as a potential skin penetration enhancer and a component in topical formulations.[2]

Thermal Properties of 2-Hexyl-1-decanol

The thermal properties of 2-hexyl-1-decanol are a direct consequence of its molecular structure and are the primary drivers of its utility.

Melting Point Analysis

2-Hexyl-1-decanol is a clear, oily liquid at room temperature.[1][2][3][9] Its melting point is significantly lower than that of its linear C16 counterpart, which is a solid. The literature presents a range of values, likely due to variations in purity and analytical methodology.

| Reported Melting Point (°C) | Source(s) |

| -15 | [3] |

| -20 | [16] |

| -21 to -15 | [5][7][8] |

This extremely low melting point is a critical advantage, making it easy to handle and incorporate into formulations without the need for heating.[15][16] This property is a direct result of the disrupted crystal packing caused by its branched chain.[2][10][13][14]

Boiling Point Analysis

Reflecting its high molecular weight, 2-hexyl-1-decanol has a high boiling point and consequently, low volatility.[13][15] Due to the tendency of long-chain alcohols to decompose at their atmospheric boiling points, this property is almost exclusively measured and reported under reduced pressure (vacuum).

| Reported Boiling Point | Pressure | Source(s) |

| 107 °C | 0.1 mmHg | [3] |

| 170-180 °C | 24 Torr | [4] |

| 193-197 °C | 33 mmHg | [5][7][8] |

| 304-305 °C (estimated) | 760 mmHg (atmospheric) | [16] |

Causality Behind Vacuum Measurement: Determining the boiling point under vacuum is a standard and necessary procedure for thermally sensitive, high-molecular-weight compounds. By lowering the external pressure, the temperature required for the vapor pressure of the liquid to equal the external pressure is significantly reduced. This allows for distillation and boiling point determination to occur at temperatures below the point of thermal decomposition, ensuring the integrity of the compound and the accuracy of the measurement.

Experimental Determination of Thermal Properties

To ensure accuracy and reproducibility, standardized methodologies must be employed. The following protocols represent self-validating systems for the determination of the melting and boiling points of 2-hexyl-1-decanol.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, such as melting, results in a detectable endothermic peak, from which the melting point can be precisely determined.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium, tin) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity (>97%) 2-hexyl-1-decanol into a clean aluminum DSC pan. Ensure the sample is free of moisture.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during the analysis. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., -60 °C).

-

Ramp the temperature up through the melting transition at a controlled rate (e.g., 5-10 °C/min) to a temperature safely above the melt (e.g., 20 °C).

-

-

Data Acquisition: Record the differential heat flow as a function of temperature throughout the thermal program.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak temperature can also be reported.

Protocol for Boiling Point Determination via Vacuum Distillation

Principle: This method identifies the temperature at which a liquid boils under a precisely controlled, reduced pressure. It is the standard for obtaining an accurate boiling point for high-molecular-weight substances without causing thermal degradation.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a short-path distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

System Integrity Check: Connect the apparatus to a vacuum pump via a cold trap and a vacuum gauge (manometer). Evacuate the system and ensure it can hold a stable vacuum (e.g., <1 mmHg).

-

Sample Charging: Release the vacuum and charge the round-bottom flask with 2-hexyl-1-decanol (approximately 1/2 to 2/3 full) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Vacuum Application: Re-seal the system and carefully evacuate it to the desired, stable pressure (e.g., 33 mmHg). Record this pressure precisely.

-

Heating: Begin gently heating the flask using a heating mantle. Increase the temperature gradually until a steady reflux is observed in the distillation head and the first drop of condensate falls into the receiving flask.

-

Temperature Recording: The boiling point is the temperature at which the liquid and vapor are in equilibrium. This is recorded from the thermometer when the temperature reading is stable during active distillation.

-

Procedure Completion: Once the temperature is recorded, remove the heat source and allow the system to cool completely before slowly and carefully re-introducing air to release the vacuum.

Conclusion

2-Hexyl-1-decanol serves as a prime example of how targeted molecular architecture can yield highly desirable physical properties. Its β-branched Guerbet structure is the direct cause of its low melting point and high boiling point. These thermal characteristics render it liquid and stable over a wide temperature range, making it an invaluable ingredient in pharmaceuticals, cosmetics, and industrial fluids. For professionals in drug development and materials science, a thorough understanding and accurate measurement of these properties are fundamental to leveraging the full potential of this versatile alcohol in advanced formulations.

References

-

O'Lenick, A. J., Jr. (n.d.). A Review of Guerbet Chemistry. Scientific Spectator. [Link]

-

Comparatively Speaking: Guerbet Alcohol vs. Linear Fatty Alcohol. (2010, March 17). Cosmetics & Toiletries. [Link]

- The Role of Guerbet Alcohols: Understanding 2-Octyl-1-Dodecanol's Unique Chemistry. (2025, October 27). [Source URL not available in search results]

-

2-hexyl decan-1-ol, 2425-77-6. (n.d.). The Good Scents Company. [Link]

-

Guerbet Compounds. (2011, December 22). AOCS. [Link]

-

2-Hexyl-1-decanol | C16H34O | CID 95337. (n.d.). PubChem - NIH. [Link]

-

Synthesis of 2-hexyldecanol. (n.d.). PrepChem.com. [Link]

-

Chemical Properties of 1-Decanol, 2-hexyl- (CAS 2425-77-6). (n.d.). Cheméo. [Link]

-

HEXYLDECANOL. (n.d.). Ataman Kimya. [Link]

Sources

- 1. CAS 2425-77-6: 2-Hexyl-1-decanol | CymitQuimica [cymitquimica.com]

- 2. 2-Hexyl-1-decanol | High-Purity Research Grade [benchchem.com]

- 3. 2-Hexyl-1-decanol | 2425-77-6 | TCI AMERICA [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. 2-Hexyl-1-decanol CAS#: 2425-77-6 [m.chemicalbook.com]

- 6. 2-Hexyl-1-decanol synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Hexyl-1-decanol | 2425-77-6 [chemicalbook.com]

- 8. 2-Hexyl-1-decanol price,buy 2-Hexyl-1-decanol - chemicalbook [m.chemicalbook.com]

- 9. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. aocs.org [aocs.org]

- 12. prepchem.com [prepchem.com]

- 13. scientificspectator.com [scientificspectator.com]

- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 15. nbinno.com [nbinno.com]

- 16. 2-hexyl decan-1-ol, 2425-77-6 [thegoodscentscompany.com]

Phytochemical Isolation and Analytical Applications of 2-Hexyl-1-decanol: A Technical Whitepaper

Executive Summary

2-Hexyl-1-decanol (CAS: 2425-77-6), commonly referred to as hexyldecanol or Guerbet C16, is a branched-chain primary fatty alcohol. While traditionally synthesized via the Guerbet condensation reaction for industrial applications in cosmetics and lubricants, its discovery as a naturally occurring secondary metabolite in specific botanical matrices has opened new avenues in pharmacognosy and analytical chemistry. Notably found in the essential oil of the maidenhair fern, Adiantum flabellulatum, this compound exhibits unique physicochemical properties—such as a low pour point and high thermal stability—that make it an invaluable reagent in advanced drug extraction frameworks like Parallel Artificial Liquid Membrane Extraction (PALME).

This whitepaper elucidates the botanical sources, extraction methodologies, and the mechanistic utility of 2-hexyl-1-decanol, providing a self-validating guide for researchers and drug development professionals.

Structural and Physicochemical Profiling

Unlike linear fatty alcohols, 2-hexyl-1-decanol possesses a hexyl branch at the C2 position of a decanol backbone. This structural divergence disrupts the crystalline lattice formation of the hydrocarbon chains, resulting in a glass-forming monohydroxy alcohol that remains liquid at sub-zero temperatures[1]. This highly branched nature imparts extreme hydrophobicity combined with low viscosity, making it an ideal candidate for liquid membrane applications.

Table 1: Quantitative Physicochemical Properties of 2-Hexyl-1-decanol

| Property | Value |

| Molecular Formula | C₁₆H₃₄O |

| Molecular Weight | 242.44 g/mol |

| CAS Number | 2425-77-6 |

| Melting Point | -21 °C to -15 °C |

| Boiling Point | 193-197 °C at 33 mmHg |

| Density | 0.836 g/mL at 25 °C |

| Refractive Index | n20/D 1.449 |

| Predicted pKa | 15.08 ± 0.10 |

Data synthesized from 1[1] and2[2].

Botanical Sources and Biosynthetic Context

While predominantly known as a synthetic product, 2-hexyl-1-decanol has been identified in the volatile fractions of several plant species. The most prominent natural source is Adiantum flabellulatum (Pteridaceae), a fern widely used in traditional medicine.

Table 2: Botanical Sources and Key Co-extracted Metabolites

| Plant Species | Plant Part | Key Co-extracted Compounds |

| Adiantum flabellulatum | Roots | n-decanoic acid, nonanoic acid, adiantic acid (anti-PTP1B activity)[3][4] |

| Lonicera japonica | Various | Complex essential oils and volatile terpenes[1][5] |

| Rhododendron arboreum | Leaves | Octadecyl chloroacetate, linoleic acid, 1-tetradecene[6] |

GC-MS analysis of A. flabellulatum root essential oil reveals a high concentration of volatile fractions where 2-hexyl-1-decanol is co-extracted alongside novel cyclopropane-containing fatty acids, such as adiantic acid, which has demonstrated promising anti-protein tyrosine phosphatase (PTP1B) activity[4].

Extraction and Isolation Workflows

To isolate 2-hexyl-1-decanol from natural matrices without inducing thermal degradation, researchers utilize Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Protocol 1: HS-SPME and GC-MS Profiling of A. flabellulatum Roots

Objective: To extract and identify 2-hexyl-1-decanol from the root matrix while preserving the integrity of the volatile profile.

-

Matrix Preparation (Cryogenic Grinding): Flash-freeze 10g of fresh A. flabellulatum roots in liquid nitrogen (-196 °C) and pulverize into a fine powder.

-

Causality: Cryogenic temperatures halt enzymatic degradation and prevent the volatilization of low-boiling-point compounds, ensuring the starting matrix accurately reflects the plant's in vivo chemical profile.

-

-

HS-SPME Extraction: Place the powder in a sealed 50 mL headspace vial. Expose a Polydimethylsiloxane (PDMS) SPME fiber to the headspace at 40 °C for 30 minutes.

-

Causality: PDMS is a non-polar stationary phase that selectively adsorbs hydrophobic volatile organic compounds (VOCs) like 2-hexyl-1-decanol, effectively excluding water vapor and high-molecular-weight matrix interferents without the need for solvent extraction[3].

-

-

Thermal Desorption & GC-MS Analysis: Insert the SPME fiber into the GC injection port at 250 °C for 3 minutes. Separate the analytes using a capillary column (e.g., HP-5MS) with a temperature gradient from 50 °C to 280 °C.

-

Causality: Rapid thermal desorption transfers the intact analytes onto the column. The non-polar capillary column separates the complex essential oil mixture based on boiling point and polarity, allowing the mass spectrometer to provide definitive structural elucidation of 2-hexyl-1-decanol via its unique fragmentation pattern.

-

Caption: Workflow for the isolation of 2-hexyl-1-decanol from Adiantum flabellulatum roots.

Analytical Application: Parallel Artificial Liquid Membrane Extraction (PALME)

Beyond its role as a natural emollient, 2-hexyl-1-decanol is highly effective as an organic solvent in PALME, a microextraction technique used to isolate non-polar acidic drugs (e.g., ketoprofen, ibuprofen, diclofenac) from human plasma[2].

Protocol 2: PALME Workflow utilizing 2-Hexyl-1-decanol

Objective: To selectively extract acidic drugs from complex biological fluids into a clean aqueous acceptor phase.

-

Donor Phase Preparation: Aliquot 250 μL of human plasma into a 96-well plate. Adjust the pH to 2.0 using HCl.

-

Causality: Acidifying the plasma well below the pKa of the target acidic drugs ensures they are fully protonated (un-ionized). In this lipophilic state, the drugs can readily partition out of the aqueous plasma and into the organic liquid membrane.

-

-

SLM Impregnation: Apply 3-5 μL of pure 2-hexyl-1-decanol to the pores of a porous polypropylene (PP) membrane filter.

-

Causality: The extreme hydrophobicity and low viscosity of 2-hexyl-1-decanol allow it to perfectly impregnate the PP pores via capillary action. It forms a highly stable, water-immiscible Supported Liquid Membrane (SLM) that acts as a selective barrier[2].

-

-

Acceptor Phase Preparation & Extraction: Add 250 μL of an alkaline buffer (pH 10.0) to the acceptor wells above the SLM. Agitate the system at 900 rpm for 45 minutes.

-

Causality: As the un-ionized drugs diffuse across the 2-hexyl-1-decanol membrane and contact the alkaline acceptor phase, they are immediately deprotonated (ionized). Because ionized molecules cannot partition back into the hydrophobic 2-hexyl-1-decanol, the drugs are permanently "trapped" in the acceptor phase, driving the concentration gradient forward and ensuring high extraction recovery.

-

Caption: Mechanism of Parallel Artificial Liquid Membrane Extraction (PALME) using 2-hexyl-1-decanol.

References

- BenchChem.2-Hexyl-1-decanol | High-Purity Research Grade.

- Sigma-Aldrich.2-Hexyl-1-decanol 97 2425-77-6.

- Kang WY, et al.(PDF) Composition of the essential oil of Adiantum flabellulatum - ResearchGate. Chemistry of Natural Compounds, Vol. 45, No. 4, 2009.

- Chen J, et al.Adiantic acid, a new unsaturated fatty acid with a cyclopropane moiety from Adiantum flabellulatum L - PubMed. Nat Prod Res. 2020.

- MDPI.Antioxidant and Antimutagenic Activities of Different Fractions from the Leaves of Rhododendron arboreum Sm. and Their GC-MS Profiling.

- The Good Scents Company.2-hexyl decan-1-ol, 2425-77-6.

Sources

- 1. 2-Hexyl-1-decanol | High-Purity Research Grade [benchchem.com]

- 2. 2-ヘキシル-1-デカノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Adiantic acid, a new unsaturated fatty acid with a cyclopropane moiety from Adiantum flabellulatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-hexyl decan-1-ol, 2425-77-6 [thegoodscentscompany.com]

- 6. Antioxidant and Antimutagenic Activities of Different Fractions from the Leaves of Rhododendron arboreum Sm. and Their GC-MS Profiling [mdpi.com]

The Branched Architecture of Guerbet Alcohols: A Technical Deep Dive

Executive Summary

Guerbet alcohols represent a unique class of high-molecular-weight, primary alcohols defined by a specific

Part 1: The Architecture of the -Branch

The defining feature of a Guerbet alcohol is its branching pattern at the second carbon position (the

Where

Steric Implications and Phase Behavior

The

Table 1: Physicochemical Comparison of Linear vs. Guerbet Isomers (

| Property | Linear Isomer (1-Eicosanol) | Guerbet Isomer (2-Octyldodecanol) | Structural Cause |

| State (25°C) | Waxy Solid | Clear Liquid | Branching prevents lattice crystallization. |

| Melting Point | 64°C | -9°C to 0°C | Reduced Van der Waals interactions. |

| Oxidative Stability | High (Saturated) | High (Saturated) | Absence of double bonds (unlike oleyl alcohol). |

| Viscosity | N/A (Solid) | Medium (50-60 mPa·s) | Intermolecular entanglement without rigid ordering. |

Data synthesized from industrial specifications (Sasol, BASF).

Part 2: Mechanistic Synthesis (The Guerbet Reaction)[5][6]

The synthesis of Guerbet alcohols is not a simple addition but a complex multi-step sequence known as the Guerbet Reaction.[1][2][4][5] It typically involves the self-condensation of primary alcohols at high temperatures (200–250°C) using a metal catalyst (e.g., Pd, Ni, Cu) and a base (KOH or alkoxides).

The 4-Step Reaction Pathway[1][3][7][9][10]

-

Dehydrogenation: The primary alcohol is oxidized to an aldehyde by the metal catalyst, releasing

. -

Aldol Condensation: Two aldehyde molecules react (base-catalyzed) to form a

-hydroxy aldehyde. -

Dehydration: The

-hydroxy aldehyde eliminates water (crotonization) to form an -

Hydrogenation: The unsaturated aldehyde is reduced by the hydrogen species (generated in step 1 or added externally) to form the final saturated branched alcohol.

Visualization: The Guerbet Reaction Cycle[7][8][11][12][13][14]

Figure 1: The four-step Guerbet reaction mechanism involving dehydrogenation, aldol condensation, dehydration, and hydrogenation.

Protocol 1: Synthesis of 2-Octyldodecanol (Lab Scale)

Note: This protocol requires high-pressure equipment and strict safety adherence.

Reagents: 1-Decanol (Precursor), KOH (Base), 5% Pd/C (Catalyst).[4] Equipment: Stainless steel autoclave (Parr reactor), Dean-Stark trap (if atmospheric), Filtration unit.

-

Charging: Load 1-Decanol (500g) into the autoclave. Add KOH (2% w/w) and Pd/C catalyst (0.2% w/w).

-

Inerting: Purge the reactor 3 times with Nitrogen (

) to remove oxygen. -

Reaction: Heat to 230°C . The pressure will rise due to temperature and

generation. Stir at 800 RPM. -

Water Removal: If the reactor allows, continuously vent water vapor (critical to drive equilibrium forward). Reaction time: 4–8 hours.

-

Work-up: Cool to room temperature. Filter the catalyst.[4] Wash the organic phase with dilute HCl to neutralize KOH, then with brine.

-

Purification: Perform fractional distillation under vacuum to separate unreacted 1-decanol from the 2-octyldodecanol product.

Part 3: Pharmaceutical Applications & Drug Delivery[3][7][15]

Guerbet alcohols are not merely solvents; they are functional excipients .[1][2] Their branched structure allows them to act as permeation enhancers and stabilizers in lipid nanoparticles (LNPs).

Mechanism of Permeation Enhancement

The stratum corneum (SC) consists of ordered lipid bilayers. Linear alcohols can intercalate into these bilayers but often rigidify them or crystallize. Guerbet alcohols, due to their "kinked" structure, intercalate into the SC lipids and disrupt the packing order, increasing membrane fluidity and allowing Active Pharmaceutical Ingredients (APIs) to diffuse more freely.

Visualization: Structure-Property Logic[1]

Figure 2: Logical flow from molecular structure to pharmaceutical application utility.

Protocol 2: Formulation of a Transdermal Nanoemulsion

Objective: Create a stable oil-in-water nanoemulsion using 2-Octyldodecanol as the oil phase to deliver a lipophilic drug (e.g., Ibuprofen).

Materials:

-

Oil Phase: 2-Octyldodecanol (10% w/w) + Ibuprofen (2% w/w).

-

Surfactant: Polysorbate 80 (5% w/w).

-

Co-surfactant: Ethanol (5% w/w).

-

Aqueous Phase: Deionized Water (q.s. to 100%).

Methodology:

-

Oil Phase Prep: Dissolve Ibuprofen in 2-Octyldodecanol at 40°C. The branched alcohol's high solvency ensures complete dissolution without recrystallization.

-

Aqueous Phase Prep: Mix Polysorbate 80 and Ethanol into the water.

-

Pre-Emulsification: Add the oil phase to the aqueous phase under high-shear mixing (Ultra-Turrax) at 10,000 RPM for 5 minutes.

-

Nano-sizing: Pass the coarse emulsion through a High-Pressure Homogenizer (e.g., Microfluidizer) at 1000 bar for 5 cycles.

-

Validation: Measure droplet size using Dynamic Light Scattering (DLS). Target size: <200 nm. The branched tail of the Guerbet alcohol prevents Ostwald ripening, enhancing stability.

Part 4: Analytical Characterization

Verifying the branched structure is critical for quality control.

-

NMR Spectroscopy (

):-

Diagnostic Signal: Look for the multiplet at

3.5 ppm (hydroxymethyl protons

-

-

GC-MS:

-

Guerbet alcohols exhibit a specific fragmentation pattern. The molecular ion (

) is often weak. Look for the

-

References

-

O'Lenick, A. J. (2001). Guerbet Chemistry. Journal of Surfactants and Detergents. A foundational review of the reaction chemistry and surfactant properties.

-

Kozlowski, J. T., & Davis, R. J. (2013). Heterogeneous catalysts for the Guerbet coupling of alcohols. ACS Catalysis. Detailed analysis of the reaction mechanism and catalytic cycles.

-

Pillai, S. K., et al. (2016). Guerbet Alcohols: Synthesis, Properties and Applications. In Fatty Acids. Explores the industrial applications and physicochemical comparisons.

-

Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews. Discusses the mechanism of branched alcohols in disrupting the stratum corneum.[1]

-

Sasol Performance Chemicals. (2022). ISOFOL® Branched Chain Alcohols Technical Data Sheet. Provides industrial specifications and solubility data for 2-octyldodecanol. [6]

Sources

Methodological & Application

Technical Guide: 2-Hexyl-1-Decanol as a High-Performance Cosmetic Emollient

[1][2]

Abstract

2-Hexyl-1-decanol (INCI: Hexyldecanol) is a C16 branched-chain Guerbet alcohol that functions as a superior emollient, solvent, and viscosity regulator.[1][2][3][4] Unlike linear fatty alcohols (e.g., Cetyl Alcohol), Hexyldecanol remains liquid at sub-zero temperatures (-20°C) and exhibits exceptional oxidative stability due to its steric hindrance. This guide details the physicochemical mechanisms driving its performance, provides comparative data against linear analogs, and outlines validated protocols for assessing its spreading behavior and emulsion stability.

Part 1: Technical Profile & Mechanism of Action

The Guerbet Advantage

Hexyldecanol is synthesized via the Guerbet reaction, where two molecules of 1-octanol condense to form a

-

Fluidity: The alkyl branch disrupts crystalline packing forces (Van der Waals interactions), preventing solidification at room temperature.[1] While Cetyl Alcohol (C16 linear) is a waxy solid (MP ~49°C), Hexyldecanol is a clear, flowable liquid (MP ~-20°C).

-

Oxidative Stability: The branching at the

-position sterically hinders the hydroxyl group and the

Physicochemical Properties Table[1]

| Property | Value / Characteristic | Relevance to Formulation |

| CAS Number | 2425-77-6 | Regulatory identification |

| Molecular Structure | C16 Branched (C10 backbone + C6 branch) | Fluidity, steric stability |

| Appearance | Clear, colorless liquid | No impact on formulation color |

| Viscosity (20°C) | ~23–25 mPa[1][5][6]·s | Low viscosity improves spreadability |

| Melting Point | -21°C to -15°C | Cold-process compatible; freeze-stable |

| Spreading Value | ~800–900 mm²/10 min | Medium spreading; balanced sensory feel |

| Polarity | Medium | Good solvency for UV filters & pigments |

| HLB Required | ~10–11 (approximate) | Guide for emulsifier selection |

Structural Logic Diagram

The following diagram illustrates how the specific molecular architecture of Hexyldecanol translates into its functional benefits.

Figure 1: Causal relationship between the branched Guerbet structure and functional cosmetic properties.[1]

Part 2: Application Notes

Solubilization of Crystalline Actives

Hexyldecanol acts as an excellent solvent for crystalline UV filters (e.g., Avobenzone) and difficult-to-dissolve actives.[1] Its medium polarity allows it to bridge the gap between non-polar hydrocarbons and highly polar esters.[1]

-

Recommendation: Use at 5–10% in the oil phase to suppress crystallization of UV filters, thereby maintaining SPF efficacy over time.

Pigment Dispersion (Color Cosmetics)

In foundations and lipsticks, Hexyldecanol wets pigments effectively without the heavy, draggy feel of castor oil or lanolin.

-

Mechanism: The branched chain prevents the "stacking" of solvent molecules, allowing for lower viscosity dispersions that permit higher pigment loading.

pH Tolerance

Unlike ester-based emollients (e.g., Isopropyl Myristate), which can hydrolyze into alcohols and fatty acids at extreme pH levels (causing odor and instability), Hexyldecanol is chemically inert.

-

Use Case: Ideal for depilatory creams (high pH), AHA/BHA peels (low pH), and antiperspirants (low pH, high electrolyte).

Part 3: Experimental Protocols

Protocol A: Determination of Spreading Value

Objective: Quantify the spreadability of Hexyldecanol compared to other emollients to predict sensory profile (slip/drag).[1] Principle: The area covered by a fixed volume of liquid on a standard substrate over a set time correlates to "lightness" on the skin.

Materials:

-

Filter paper (Whatman No. 1 or equivalent standard grade).[1]

-

Micropipette (adjustable 10–100 µL).[1]

-

Petri dishes.

-

Stopwatch.[1]

-

Millimeter ruler or image analysis software.[1]

-

Temperature controlled room (20°C ± 1°C).

Procedure:

-

Conditioning: Equilibrate all emollients and filter paper at 20°C for 2 hours.

-

Setup: Place a single sheet of filter paper over a petri dish (to suspend the center).

-

Application: Dispense exactly 50 µL of Hexyldecanol onto the center of the filter paper. Start the stopwatch immediately.

-

Measurement:

-

At 10 minutes , mark the boundary of the spreading zone (which will be translucent).

-

Measure the diameter in two perpendicular directions (

and

-

-

Calculation:

-

Calculate Area (

):

-

-

Benchmarking: Repeat with Dicaprylyl Carbonate (High spreading control) and Mineral Oil (Low spreading control).

Expected Results: Hexyldecanol typically yields ~800–900 mm²/10 min, characterizing it as a "Medium Spreading" emollient.[1]

Protocol B: Emulsion Stability Stress Testing

Objective: Verify that Hexyldecanol does not destabilize the lamellar gel network in O/W emulsions.

Workflow Diagram:

Figure 2: Accelerated stability testing workflow for Hexyldecanol-based emulsions.

Procedure:

-

Formulation: Prepare a standard O/W emulsion using 10% Hexyldecanol as the sole oil phase.[1]

-

Centrifugation: Centrifuge 10g of sample at 3000 rpm for 30 minutes. Pass criteria: No phase separation.[1]

-

Freeze-Thaw: Place sample in -10°C (24h) then 45°C (24h). Repeat 3 times. Pass criteria: No significant change in viscosity (>10%) or separation.[1]

-

Microscopy: Examine droplet size distribution. Hexyldecanol's branching usually aids in forming smaller, more uniform droplets compared to linear alcohols.

Protocol C: Pigment Dispersion Efficiency

Objective: Determine the "wetting point" of pigments using Hexyldecanol.

-

Weigh 5g of pigment (e.g., Titanium Dioxide or Iron Oxide).[1]

-

Add Hexyldecanol dropwise from a burette while mixing with a spatula.

-

Record the volume required to reach a coherent, non-dusting paste (Wetting Point).[1]

-

Continue adding until the paste flows under its own weight (Flow Point).[1]

-

Analysis: Lower solvent volume indicates better wetting efficiency.[1] Compare against Castor Oil.

Part 4: Safety & Regulatory Overview

-

Regulatory Status: Hexyldecanol is globally approved for cosmetic use (EU, US, Japan, China).

-

CIR Assessment: The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Hexyldecanol is safe in the present practices of use and concentration.[1][7]

-

Toxicology:

-

Ecotoxicity: Readily biodegradable due to the alcohol functionality, despite the branching.[4]

References

-

O'Lenick, A. J. (2001).[1] Guerbet Alcohols: A Class of Unique Raw Materials. Journal of Surfactants and Detergents.

-

Cosmetic Ingredient Review (CIR). (2013).[1] Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics (referencing constituent alcohol safety).

-

BASF. (n.d.).[1] Eutanol® G 16 Technical Data Sheet. (Trade name for Hexyldecanol).[1][4][9][10][11]

-

PubChem. (n.d.).[1] 2-Hexyl-1-decanol Compound Summary. National Library of Medicine.[1] [1]

Sources

- 1. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hexyl-1-decanol | High-Purity Research Grade [benchchem.com]

- 3. 1-Decanol, 2-hexyl- (CAS 2425-77-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. CAS 2425-77-6: 2-Hexyl-1-decanol | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

- 10. cosmileeurope.eu [cosmileeurope.eu]

- 11. lesielle.com [lesielle.com]

Application of 2-Hexyl-1-Decanol in Pharmaceutical Preparations: A Technical Guide for Researchers and Formulation Scientists

Introduction: Unveiling the Potential of a Branched-Chain Fatty Alcohol

In the landscape of pharmaceutical excipients, the selection of appropriate functional ingredients is paramount to the efficacy, stability, and patient acceptability of a drug product. 2-Hexyl-1-decanol, a C16 branched-chain fatty alcohol, has emerged as a versatile and valuable component in the formulation of topical and transdermal drug delivery systems.[1] Its unique molecular architecture imparts a range of desirable physicochemical properties, including a liquid state at room temperature, excellent solvency, and a favorable safety profile.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and experimental protocols to harness the full potential of 2-hexyl-1-decanol in pharmaceutical preparations. We will delve into its multifaceted roles as an emollient, solvent, and penetration enhancer, providing the scientific rationale behind its application and step-by-step methodologies for its evaluation.

Physicochemical Properties of 2-Hexyl-1-Decanol

A thorough understanding of the physicochemical properties of an excipient is fundamental to its effective utilization in formulation development. The branched nature of 2-hexyl-1-decanol distinguishes it from its straight-chain counterparts, such as cetyl alcohol, resulting in a significantly lower melting point and a less waxy feel.[3]

| Property | Value |

| Chemical Name | 2-Hexyl-1-decanol |

| Synonyms | 2-Hexyldecanol, Guerbet C16, Isofol 16[2][4] |

| CAS Number | 2425-77-6[4] |

| Molecular Formula | C16H34O[4] |

| Molecular Weight | 242.44 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether[5] |

| Melting Point | -21 to -15 °C[6] |

| Boiling Point | 193-197 °C at 33 mmHg[6] |

| Density | 0.836 g/mL at 25 °C[6] |

Key Applications in Pharmaceutical Formulations

2-Hexyl-1-decanol's unique combination of properties makes it a multifunctional excipient in pharmaceutical formulations, particularly for topical and transdermal applications.

Emollient and Skin-Feel Modifier

As an emollient, 2-hexyl-1-decanol imparts a smooth, non-greasy feel to topical preparations, enhancing patient compliance. It forms a thin, water-repellent film on the skin, which helps to reduce transepidermal water loss and maintain skin hydration. This is particularly beneficial in formulations for dry or compromised skin conditions.

Solvent and Co-solvent for Poorly Soluble APIs

The lipophilic nature of 2-hexyl-1-decanol makes it an effective solvent or co-solvent for active pharmaceutical ingredients (APIs) with poor aqueous solubility.[5] Its liquid form at room temperature simplifies the manufacturing process of solutions, lotions, and emulsions.

Penetration Enhancer for Transdermal Drug Delivery

A significant application of 2-hexyl-1-decanol is its role as a penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.[7] While direct quantitative studies on 2-hexyl-1-decanol are not abundant in publicly available literature, the mechanism of action is well-understood for analogous long-chain branched fatty alcohols like 2-octyldodecanol.[7]

The primary mechanism of penetration enhancement is the disruption of the highly ordered lipid structure of the stratum corneum.[7] 2-Hexyl-1-decanol integrates into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to permeate more readily.

Caption: Mechanism of 2-Hexyl-1-decanol as a skin penetration enhancer.

Experimental Protocols

The following protocols provide a framework for the formulation and evaluation of pharmaceutical preparations containing 2-hexyl-1-decanol.

Protocol for the Formulation of a Topical Cream